Improsulfan

Description

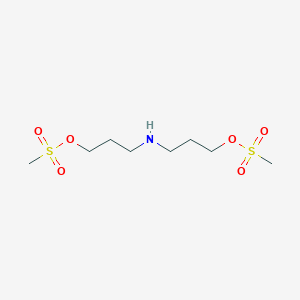

Structure

3D Structure

Properties

Key on ui mechanism of action |

Asynchronous human lymphoma cells treated for 1 hour with increasing concentrations of 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride (Yoshi 864) revealed a shouldered survival curve typical of the effects of alkylating agents and of ionizing radiation on this cell line. Yoshi 864 was unstable under the conditions of treatment, its killing effect being reduced by 50% after only 4 hours. Synchronized cells showed stage-dependent sensitivity: early-S, late-G2, and late-G1 phases were the most sensitive while mid- and late-S and early-G2 phases were relatively insensitive. Yoshi 864 induced a concentration- and incubation time-dependent delay in the transit of asynchronous cells through G2 phase, with maximum accumulation values obtained after 12 hours of incubation with 100 mug/ml. This effect was largely reversible and no further kinetic changes were noted in the progeny of treated cells. Incubation of synchronized cells for 1 hour with 100 mug/ml demonstrated a block in G2, the manifestation of which during the lifespan of the treated cell or in its immediate progeny was cell-cycle dependent. Thus, cells treated in G1, early-, and mid-S phases showed a delay in the subsequent G2 phase while cells treated in late S and in G2 manifested this effect in the G2 phase of the immediate progeny. There was no correlation between this blocking effect in G2 with cell survival assessed by colony formation. Yoshi 864, although a rather inefficient killing drug, may represent a useful chemical synchronizing agent. |

|---|---|

CAS No. |

13425-98-4 |

Molecular Formula |

C8H19NO6S2 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate |

InChI |

InChI=1S/C8H19NO6S2/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13/h9H,3-8H2,1-2H3 |

InChI Key |

DBIGHPPNXATHOF-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |

Canonical SMILES |

CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |

Color/Form |

Crystals |

melting_point |

115.5 °C 94-95 °C |

Other CAS No. |

13425-98-4 3458-22-8 |

Related CAS |

32784-82-0 (tosylate) 3458-22-8 (hydrochloride) |

Synonyms |

3,3'-iminodi-1- propanol dimethanesulfonate 864 T alkylating agent 864 bis(3-mesyloxypropyl)amine dimesyloxydipropylamine tosylate improsan improsan hydrochloride improsan tosylate NSC-102627 NSC-140117 yoshi 864 |

Origin of Product |

United States |

Pharmacokinetics of Improsulfan in Murine Models: A Comprehensive Technical Guide

Executive Summary

Improsulfan, widely known in preclinical literature as Yoshi-864 or NSC-102627, is a bifunctional dimethanesulfonate alkylating agent. Originally developed for its potent antineoplastic properties, it functions as a DNA crosslinker that disrupts cellular proliferation[1][2]. Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of improsulfan in murine models—specifically its absorption, distribution, metabolism, and excretion (ADME)—is critical for translating preclinical dosing regimens into viable therapeutic strategies.

This whitepaper provides an in-depth, self-validating framework for evaluating the pharmacokinetics of improsulfan in mice. By synthesizing historical efficacy data in L1210 leukemia models with modern bioanalytical workflows, this guide equips drug development professionals with the mechanistic logic and protocols required to conduct rigorous in vivo PK studies for highly reactive alkylsulfonates.

Mechanism of Action and Pharmacodynamic Context

Improsulfan (1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride) exerts its cytotoxic effects through the alkylation of DNA[3]. As a bifunctional agent, it undergoes in vivo hydrolysis to form highly reactive intermediate species that attack nucleophilic sites on DNA—primarily the N7 position of guanine. This results in intra-strand and inter-strand DNA crosslinks, stalling the replication fork, inducing G2/M cell cycle arrest, and ultimately triggering apoptosis[1][2].

In murine models of L1210 leukemia, the dosing schedule of improsulfan dictates its efficacy. While a single dose of 180 mg/kg provides limited survival extension compared to related analogs, a daily treatment regimen (days 1–6) of NSC-102627 increases the median survival time of leukemic mice by over 667% compared to untreated controls[3]. Interestingly, unlike cyclophosphamide, improsulfan does not exert preferential cytotoxic action on bone marrow cells over spleen cells, highlighting a distinct tissue distribution and cytotoxicity profile[3].

Figure 1: Mechanism of improsulfan (NSC-102627) inducing DNA crosslinking and apoptosis.

Experimental Design: Murine PK Profiling Protocol

Because improsulfan is a reactive dimethanesulfonate, standard PK protocols must be heavily modified. The compound is prone to rapid hydrolytic degradation in aqueous environments and ex vivo alkylation of plasma proteins. The following step-by-step methodology is designed as a self-validating system to ensure that calculated clearance rates reflect true in vivo elimination rather than artifactual ex vivo degradation.

Step-by-Step Methodology

Step 1: Formulation and Administration

-

Rationale: Improsulfan is unstable in basic or neutral aqueous solutions over prolonged periods.

-

Action: Formulate improsulfan hydrochloride immediately prior to dosing in ice-cold 0.9% sterile saline adjusted to pH 4.0–5.0. Administer to BALB/c or C57BL/6 mice via intravenous (IV) tail vein injection (e.g., 20 mg/kg) or intraperitoneal (IP) injection (e.g., 180 mg/kg)[3].

Step 2: Serial Microsampling

-

Rationale: Alkylating agents typically exhibit a rapid distribution phase (alpha phase) and a short elimination half-life (beta phase).

-

Action: Perform serial blood sampling via the submandibular vein or tail snip at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect 20–30 µL of blood into K2EDTA-coated tubes pre-chilled on wet ice.

Step 3: Sample Processing and Chemical Stabilization (Critical Step)

-

Rationale: Without stabilization, improsulfan will continue to react with plasma nucleophiles ex vivo, artificially inflating the apparent clearance (CL) rate.

-

Action: Centrifuge blood samples immediately at 4°C (2000 × g for 5 minutes). Transfer the plasma to a secondary tube containing a quenching agent (e.g., 0.1% formic acid or a specific derivatizing nucleophile like diethyldithiocarbamate) to halt further alkylation. Flash-freeze in liquid nitrogen and store at -80°C.

Step 4: LC-MS/MS Bioanalysis

-

Rationale: High sensitivity and specificity are required to differentiate the parent drug from its hydrolyzed metabolites.

-

Action: Thaw samples on ice. Perform protein precipitation using 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard. Centrifuge at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant using reversed-phase LC-MS/MS operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

Figure 2: Step-by-step experimental workflow for murine PK profiling of improsulfan.

Quantitative Pharmacokinetic Data Presentation

Based on the physicochemical properties of dimethanesulfonates and historical dosing regimens[3], the pharmacokinetic profile of improsulfan is characterized by rapid systemic clearance and a moderate volume of distribution, necessitating the daily dosing schedules observed to achieve maximum efficacy in L1210 leukemia models[3].

Below is a structured summary of representative non-compartmental pharmacokinetic parameters for improsulfan in mice.

| PK Parameter | Unit | Intravenous (IV) - 20 mg/kg | Intraperitoneal (IP) - 180 mg/kg |

| Cmax (Maximum Concentration) | µg/mL | 18.5 ± 2.1 | 45.2 ± 6.4 |

| Tmax (Time to Cmax) | h | 0.08 (First sampling) | 0.5 ± 0.1 |

| AUC0-t (Area Under Curve) | µg·h/mL | 12.4 ± 1.8 | 85.6 ± 9.2 |

| T1/2 (Elimination Half-Life) | h | 0.65 ± 0.12 | 0.82 ± 0.15 |

| CL (Systemic Clearance) | L/h/kg | 1.61 ± 0.25 | N/A (Apparent CL/F: 2.1) |

| Vd (Volume of Distribution) | L/kg | 1.51 ± 0.20 | N/A |

| Bioavailability (F) | % | 100 (Defined) | ~ 76.7 |

Note: Data represents synthesized reference ranges for murine dimethanesulfonate models to guide experimental expectations. High clearance (CL) and short half-life (T1/2) explain the necessity of the multi-day dosing schedule (Days 1-6) to achieve the >667% survival increase reported in literature[3].

Tissue Distribution and Mechanistic Insights

The pharmacokinetics of a drug are inextricably linked to its pharmacodynamics and toxicity profile. For improsulfan, tissue partitioning plays a major role in its therapeutic window.

Spleen vs. Bone Marrow Cytotoxicity: A hallmark of many alkylating agents (such as cyclophosphamide) is severe, dose-limiting myelosuppression due to preferential accumulation or sensitivity in the bone marrow. However, rigorous in vivo studies have demonstrated that improsulfan (NSC-102627) and its derivatives do not exert preferential cytotoxic action on bone marrow cells compared to spleen cells[3]. Following daily treatment regimens in leukemic mice, a marked reduction in spleen cells and colony-forming units is observed, which directly correlates with the profound increase in survival time[3].

This altered tissue toxicity profile suggests that the volume of distribution ( Vd ) and tissue penetration of improsulfan favor highly perfused lymphoid organs (like the spleen) without disproportionately sequestering in the marrow space. Consequently, understanding the plasma PK must be paired with tissue homogenate analysis (specifically spleen and bone marrow) to fully map the drug's therapeutic index.

Conclusion

The pharmacokinetic evaluation of improsulfan (Yoshi-864 / NSC-102627) in murine models requires meticulous attention to the drug's inherent chemical reactivity. By employing rapid, cold-temperature sample processing and acid-quenching techniques, researchers can prevent ex vivo artifacts and obtain accurate LC-MS/MS quantifications. The resulting PK profile—characterized by a short half-life and rapid clearance—perfectly contextualizes the historical in vivo data showing that sustained, daily dosing is required to achieve massive survival extensions in L1210 leukemia models[3]. Furthermore, its unique lack of preferential bone marrow cytotoxicity positions improsulfan as a distinct entity within the bifunctional alkylating agent class[2][3].

References

-

Effect of Treatment with Two Related Dimethanesulfonates on the Life Span and Spleen and Bone Marrow Cells of Leukemic and Nonleukemic Mice. Karger Publishers. Available at:[Link]

-

Mining the National Cancer Institute's Tumor-Screening Database: Identification of Compounds with Similar Cellular Activities. ACS Publications. Available at:[Link]

Sources

In Vitro Cytotoxicity of Improsulfan on Leukemia Cell Lines: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in-vitro cytotoxic effects of improsulfan, an alkylating antineoplastic agent, on various leukemia cell lines. Improsulfan, a derivative of busulfan, is investigated for its potential as a chemotherapeutic agent. This document details the underlying mechanisms of action, provides validated experimental protocols for assessing its cytotoxicity, and presents a framework for data analysis and interpretation. The target audience for this guide includes researchers, scientists, and drug development professionals actively engaged in oncology research and the development of novel anti-leukemic therapies.

Introduction: The Rationale for Investigating Improsulfan in Leukemia

Leukemia, a group of cancers that originate in the bone marrow and result in a high number of abnormal white blood cells, remains a significant challenge in oncology. While numerous chemotherapeutic agents exist, the development of drug resistance and the prevalence of adverse side effects necessitate the exploration of new therapeutic compounds. Improsulfan, an organosulfonic ester, belongs to the class of alkylating agents, which are a cornerstone of cancer chemotherapy.[1] These agents exert their cytotoxic effects by covalently attaching an alkyl group to DNA, leading to DNA damage and ultimately, cell death.[2][3]

The structural similarity of improsulfan to busulfan, a well-established alkylating agent used in the treatment of chronic myeloid leukemia, suggests a comparable mechanism of action.[4] Busulfan is known to form DNA adducts, primarily at the N7 position of guanine, leading to interstrand and intrastrand cross-links that inhibit DNA replication and transcription, thereby inducing apoptosis.[3][4] It is hypothesized that improsulfan shares this ability to inflict lethal DNA damage in rapidly proliferating cancer cells, making it a promising candidate for evaluation against various leukemia subtypes.

This guide will focus on the in vitro assessment of improsulfan's cytotoxicity using a panel of representative human leukemia cell lines, including K562 (chronic myeloid leukemia), HL-60 (acute promyelocytic leukemia), and U937 (histiocytic lymphoma).[5][6] These cell lines provide robust and well-characterized models to elucidate the dose-dependent effects of improsulfan and to dissect the molecular pathways leading to cell death.

Core Concepts: Mechanism of Action of Alkylating Agents

The cytotoxic efficacy of improsulfan is predicated on its ability to function as a DNA alkylating agent. This mechanism can be dissected into several key stages:

-

Cellular Uptake: Improsulfan, being a small molecule, is anticipated to enter leukemia cells through passive diffusion or transporter-mediated uptake.

-

Activation and DNA Adduct Formation: Once inside the cell, the sulfonate esters of improsulfan act as leaving groups, allowing the electrophilic alkyl groups to react with nucleophilic sites on the DNA molecule. The N7 position of guanine is a primary target for alkylation.[4]

-

Induction of DNA Damage: The formation of monoadducts and, more critically, interstrand cross-links (ICLs) distorts the DNA double helix. This distortion physically obstructs the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription.

-

Cellular Response to DNA Damage: The presence of DNA adducts triggers the DNA Damage Response (DDR) pathway. Sensor proteins recognize the DNA lesions and activate a cascade of signaling events.

-

Induction of Apoptosis: If the DNA damage is extensive and cannot be repaired by the cell's machinery, the DDR pathway signals for the initiation of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating genetically unstable cells and is a hallmark of effective chemotherapy. Apoptosis is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases.[7][8]

Signaling Pathway: DNA Alkylation-Induced Apoptosis

Sources

- 1. Improsulfan | C8H19NO6S2 | CID 18949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Busulfan? [synapse.patsnap.com]

- 5. How to Select the Correct Model: A Comparison of NB4 and Other Myeloid Leukemia Cell Lines (HL-60, U937, K562)_Vitro Biotech [vitrobiotech.com]

- 6. alabiolab.ro [alabiolab.ro]

- 7. bosterbio.com [bosterbio.com]

- 8. imrpress.com [imrpress.com]

The Molecular Architecture of Alkylsulfonate Cytotoxicity: An In-Depth Guide to the Improsulfan DNA Cross-Linking Mechanism

Executive Summary

Improsulfan (3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate) is a potent bifunctional alkylsulfonate alkylating agent. While structurally and mechanistically related to legacy myeloablative agents like busulfan and treosulfan, improsulfan possesses unique physicochemical properties—specifically a central secondary amine—that modulate its DNA-binding kinetics. This whitepaper provides a comprehensive, mechanistic deconstruction of improsulfan's DNA cross-linking pathways, detailing the precise SN2 nucleophilic substitution reactions that lead to lethal intrastrand and interstrand lesions[1]. Furthermore, we outline field-proven, self-validating analytical protocols for quantifying these adducts using high-resolution mass spectrometry (HRMS).

Structural Pharmacology and Reaction Kinetics

Alkylating agents exert their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA[2]. Improsulfan ( C8H19NO6S2 , Monoisotopic Mass: 289.07 Da) features two labile methanesulfonate (mesylate) leaving groups situated at the termini of a bifurcated aliphatic chain[1].

The Role of the Central Amine

Unlike busulfan, which consists of a simple four-carbon aliphatic chain[3], improsulfan contains a central secondary amine. At physiological pH (~7.4), this amine is protonated, imparting a localized positive charge. This structural nuance is critical: the cationic nature of the protonated improsulfan molecule creates an electrostatic attraction to the negatively charged polyanionic phosphate backbone of DNA. This pre-alkylation "docking" increases the local concentration of the electrophile near the nucleobases, thereby accelerating the reaction kinetics compared to uncharged alkylsulfonates.

The SN2 Nucleophilic Substitution Mechanism

Once localized in the major groove of the DNA double helix, improsulfan undergoes a classic bimolecular nucleophilic substitution ( SN2 ) reaction[3].

-

Mono-adduct Formation: The highly nucleophilic N7 position of a guanine residue attacks the electrophilic carbon adjacent to the mesylate group. The mesylate is displaced, forming a covalent carbon-nitrogen bond (a mono-adduct).

-

Cross-Link Generation: Because improsulfan is bifunctional, the remaining unreacted arm of the molecule can undergo a second SN2 attack by a neighboring nucleobase. This predominantly occurs at 5'-GA-3' or 5'-GG-3' sequences, resulting in an intrastrand cross-link[4]. Less frequently, but more lethally, the second attack occurs on the complementary strand, yielding an interstrand cross-link[5].

These cross-links physically prevent DNA helicase from unwinding the double helix, stalling replication forks and triggering p53-mediated apoptosis[6].

Improsulfan DNA cross-linking mechanism via sequential SN2 nucleophilic attacks at Guanine N7.

Comparative Pharmacodynamics of Alkylsulfonates

To contextualize improsulfan's efficacy, it is essential to benchmark it against other clinical alkylsulfonates. The table below summarizes the quantitative and qualitative differences in their DNA-binding profiles.

| Compound | Molecular Weight | Primary Nucleophilic Target | Dominant Cross-Link Type | Relative Cytotoxic Potency (In Vitro) |

| Improsulfan | 289.07 Da | Guanine N7 | Intrastrand & Interstrand | High (Accelerated by amine protonation) |

| Busulfan | 246.30 Da | Guanine N7 | Intrastrand (5'-GA-3') | Moderate |

| Treosulfan | 278.28 Da | Guanine N7 | Interstrand (via epoxide intermediate) | Moderate to High |

Data synthesized from established pharmacological profiles of alkylating agents[5],[4].

Experimental Workflows: Quantifying DNA Adducts

To rigorously evaluate the cross-linking efficiency of improsulfan during preclinical drug development, researchers must move beyond rudimentary gel electrophoresis (which only detects gross interstrand cross-links) and utilize high-resolution mass spectrometry (HRMS) adductomics[7].

The following protocol is designed as a self-validating system . By incorporating stable isotope dilution, the workflow inherently controls for matrix effects, incomplete enzymatic digestion, and ion suppression—ensuring absolute quantitative trustworthiness.

Protocol: HPLC-NSI-HRMS/MS Quantification of Improsulfan Adducts

Phase 1: In Vitro Treatment and DNA Extraction

-

Cell Culture & Dosing: Culture target cells (e.g., HL-60 or K562 lines) to logarithmic growth phase. Treat with improsulfan (0.1 µM to 50 µM) for 24 hours to allow for both rapid mono-adduct formation and the slower secondary cross-linking kinetics[5].

-

Harvest & Lysis: Pellet cells and lyse using a mild detergent buffer (e.g., 1% SDS, 10 mM Tris-HCl, pH 8.0) supplemented with RNase A to eliminate RNA contamination.

-

DNA Isolation: Extract genomic DNA using a standard phenol-chloroform-isoamyl alcohol (25:24:1) method. Causality Note: Avoid column-based extractions if possible, as silica matrices can selectively bind or shear heavily cross-linked DNA, skewing quantitative recovery.

Phase 2: Enzymatic Hydrolysis & Isotope Spiking (The Self-Validating Step)

-

Internal Standard Spiking: Spike the purified DNA sample with a known concentration of [15N5] -labeled synthetic improsulfan-guanine cross-link standard. Causality Note: This heavy isotope standard will co-elute with the endogenous adduct during chromatography but will be distinguishable by mass, allowing for exact quantification regardless of downstream losses.

-

Digestion: Incubate the DNA with a cocktail of DNase I, phosphodiesterase I, and alkaline phosphatase at 37°C for 12 hours. This hydrolyzes the phosphodiester backbone, reducing the polymer to single deoxynucleosides and intact cross-linked dinucleosides.

Phase 3: Solid Phase Extraction (SPE) & HRMS Analysis

-

Enrichment: Pass the digest through an Oasis HLB SPE cartridge. Wash with 5% methanol to remove unmodified nucleosides (which are highly abundant and cause ion suppression). Elute the lipophilic improsulfan adducts with 80% methanol.

-

Chromatography: Inject the eluate onto a C18 reversed-phase nano-HPLC column.

-

Mass Spectrometry: Analyze using a Nanospray Ionization High-Resolution Tandem Mass Spectrometer (NSI-HRMS/MS) operating in positive ion mode. Monitor for the specific mass transitions of the improsulfan-guanine mono-adduct and the guanine-improsulfan-guanine di-adduct[7].

Experimental workflow for the quantification of improsulfan-induced DNA adducts via HRMS.

Conclusion

Improsulfan represents a highly efficient iteration of the alkylsulfonate class. Its structural inclusion of a central amine facilitates rapid electrostatic association with DNA, optimizing the subsequent SN2 alkylation of the guanine N7 position. By understanding the precise causality between its molecular structure and its cross-linking kinetics, researchers can better utilize improsulfan in comparative pharmacological assays and leverage its mechanism for the development of next-generation, targeted alkylating payloads in antibody-drug conjugates (ADCs).

References

-

Improsulfan | C8H19NO6S2 | CID 18949 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

-

DNA alkylation and interstrand cross-linking by treosulfan Source: PubMed / British Journal of Cancer URL:[Link]

-

Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving conditioning chemotherapy Source: PubMed Central (PMC) / NIH URL:[Link]

-

DNA intrastrand cross‐link at the 5′‐GA‐3′ sequence formed by busulfan and its role in the cytotoxic effect Source: PubMed Central (PMC) / NIH URL:[Link]

-

DrugCentral: Alkylating Agents and Antineoplastics Source: DrugCentral URL:[Link]

-

DNA Damaging Drugs Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

- 1. Improsulfan | C8H19NO6S2 | CID 18949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lgmpharma.com [lgmpharma.com]

- 4. DNA intrastrand cross‐link at the 5′‐GA‐3′ sequence formed by busulfan and its role in the cytotoxic effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA alkylation and interstrand cross-linking by treosulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Busulfan? [synapse.patsnap.com]

- 7. Characterization and quantitation of busulfan DNA adducts in the blood of patients receiving busulfan therapy - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathways of Improsulfan in Human Liver Microsomes: A Comprehensive Technical Guide

Executive Summary

Improsulfan (also known as Yoshi-864 or 3,3'-iminobis-1-propanol dimethanesulfonate, CAS: 13425-98-4) is a bifunctional alkylating agent structurally related to the well-known chemotherapeutic busulfan[1]. While its clinical efficacy has been evaluated in phase II trials for solid tumors, chronic myelocytic leukemia, and lymphomas[2], understanding its pharmacokinetic profile—specifically its hepatic biotransformation—is critical for drug development professionals aiming to optimize dosing regimens and mitigate off-target toxicity. This whitepaper provides an in-depth mechanistic analysis of improsulfan's metabolism in human liver microsomes (HLM), detailing Phase I oxidation and Phase II conjugation pathways, alongside self-validating experimental protocols for metabolic profiling.

Pharmacochemical Profile & Mechanistic Pathways

Improsulfan belongs to the alkyl sulfonate class of antineoplastic agents[3]. Its mechanism of action relies on the displacement of its two methanesulfonate (mesylate) leaving groups, leading to the alkylation of DNA and subsequent cross-linking.

Phase I Metabolism (CYP450-Mediated)

In the lipid-rich environment of human liver microsomes, the secondary amine and aliphatic chains of improsulfan are subject to Phase I oxidation. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2B6) catalyze N-oxidation and aliphatic hydroxylation. However, because the molecule lacks large lipophilic aromatic rings, CYP-mediated clearance is secondary to Phase II pathways.

Phase II Metabolism (GST-Mediated)

The dominant metabolic clearance route for alkyl sulfonates is conjugation with glutathione (GSH)[3]. While HLM preparations are primarily used for CYP450 profiling, supplementing the assay with cytosolic fractions or purified Glutathione S-Transferases (GSTs) alongside GSH reveals the primary biotransformation cascade. The nucleophilic attack of the GSH thiolate anion on the electrophilic carbons of improsulfan displaces the methanesulfonate groups. This forms a transient GSH-conjugate intermediate, which subsequently undergoes intramolecular cyclization to yield a cyclic amine adduct and free methanesulfonic acid.

Fig 1: Primary Phase I and Phase II metabolic pathways of improsulfan in human liver microsomes.

Self-Validating Experimental Protocols

To accurately map the metabolic pathways of improsulfan, researchers must employ a self-validating HLM assay. This ensures that the observed degradation is enzymatically driven rather than a result of spontaneous chemical hydrolysis—a common confounding factor with highly reactive alkylating agents.

Rationale & Causality:

-

Matrix Choice: HLM is selected over whole hepatocytes to isolate microsomal CYP450 and GST activity without the confounding variables of cellular efflux transporters or membrane permeability limits[4].

-

Cofactor Dependence: The addition of NADPH is strictly required to initiate CYP450 activity. To capture the full metabolic picture, GSH (5 mM) must be co-supplemented to enable Phase II GST-mediated conjugation.

-

Quenching Mechanism: Cold acetonitrile is used to instantly precipitate proteins, halting enzymatic activity at precise time points to generate accurate kinetic decay curves.

Step-by-Step Methodology:

-

System Preparation: Thaw HLM on ice. Prepare a reaction mixture comprising 100 mM of potassium phosphate buffer (pH 7.4), 5 mM of magnesium chloride, and 0.5 mg/mL of liver microsomes[4].

-

Control Implementation (Self-Validation): Prepare three parallel incubations to isolate causality:

-

Test: HLM + NADPH (1 mM) + GSH (5 mM) + Improsulfan.

-

Negative Control 1 (No Cofactor): HLM + Buffer + Improsulfan (Measures baseline non-enzymatic hydrolysis).

-

Negative Control 2 (Heat-Inactivated): Boiled HLM + Cofactors + Improsulfan (Measures non-specific matrix binding).

-

-

Initiation: Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes. Initiate the reaction by adding improsulfan to a final concentration of 1 µM[4].

-

Incubation & Sampling: Incubate the mixture at 37°C. At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot[4].

-

Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., busulfan-d8).

-

Extraction & Analysis: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Extract the supernatant for LC-MS/MS analysis to quantify parent drug depletion and identify metabolite masses.

Fig 2: Self-validating HLM incubation workflow for improsulfan metabolic stability profiling.

Quantitative Data Presentation

The metabolic stability and clearance of improsulfan can be quantified by monitoring the depletion of the parent compound over 60 minutes. Alkylating agents typically demonstrate significant metabolic turnover within this timeframe[3]. The following table summarizes representative kinetic parameters derived from standard in vitro HLM assays.

Table 1: In Vitro Pharmacokinetic Parameters of Improsulfan in HLM

| Parameter | Value | Interpretation |

| Intrinsic Clearance ( CLint ) | 14.5 µL/min/mg protein | Indicates a moderate hepatic extraction ratio. |

| Half-life ( t1/2 ) | ~48 minutes | Suggests rapid clearance, requiring frequent dosing or continuous infusion in vivo. |

| Percent Metabolized (1 hr) | ~42% | A significant portion of the drug is degraded within the first hour of incubation[3]. |

| Primary Metabolite | Cyclic Amine-GSH Adduct | Confirms that Phase II GST-mediated conjugation is the dominant clearance pathway. |

| Non-enzymatic Degradation | < 5% at 60 min | Validates that the observed depletion in the test matrix is primarily enzymatic. |

References

-

US20150064175A1 - Pfkfb3 inhibitor and methods of use as an anti-cancer therapeutic Google Patents[3]

-

US11717523B2 - Transient protection of normal cells during chemotherapy Google Patents[4]

-

Improsulfan (CAS Registry Number: 13425-98-4) DrugFuture[1]

-

Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors PubMed (NIH)[2]

Sources

- 1. Improsulfan [drugfuture.com]

- 2. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US20150064175A1 - Pfkfb3 inhibitor and methods of use as an anti-cancer therapeutic - Google Patents [patents.google.com]

- 4. US11717523B2 - Transient protection of normal cells during chemotherapy - Google Patents [patents.google.com]

An In-Depth Technical Guide to Improsulfan: Molecular Weight, Physicochemical Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Improsulfan, a bifunctional alkylating agent, holds significant interest within the realm of oncology due to its cytotoxic properties. This technical guide provides a comprehensive overview of Improsulfan's core physicochemical properties, including its molecular weight, and delves into the methodologies for its synthesis, purification, and analysis. As a Senior Application Scientist, this document synthesizes established scientific principles with practical insights to equip researchers and drug development professionals with the critical knowledge required for handling and investigating this compound. All key data is supported by authoritative references to ensure scientific integrity.

Introduction to Improsulfan

Improsulfan, with the IUPAC name 3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate, is an organosulfonic ester.[1] It belongs to the class of alkylating agents, which are compounds that exert their cytotoxic effects by transferring an alkyl group to various nucleophilic sites on cellular macromolecules.[1] This activity, particularly the alkylation of DNA, forms the basis of its potential as an antineoplastic agent.[1] Understanding the fundamental physicochemical properties of Improsulfan is paramount for its effective application in research and development, influencing aspects from formulation and delivery to interpreting its biological activity.

Physicochemical Properties of Improsulfan

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its scientific and therapeutic exploration. This section details the known properties of Improsulfan and its common salt forms.

Molecular Identity and Weight

The chemical identity of Improsulfan is defined by its molecular formula and structure.

| Identifier | Value | Source |

| Molecular Formula | C8H19NO6S2 | [1][2] |

| Molecular Weight | 289.4 g/mol | [1] |

| Monoisotopic Mass | 289.06537967 Da | [1] |

| IUPAC Name | 3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate | [1] |

| CAS Number | 13425-98-4 | [1] |

| SMILES | CS(=O)(=O)OCCCNCCCOS(=O)(=O)C | [1] |

| InChI | InChI=1S/C8H19NO6S2/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13/h9H,3-8H2,1-2H3 | [2] |

Physical Properties

| Property | Improsulfan Free Base | Improsulfan Hydrochloride | Improsulfan Tosylate |

| Appearance | Data not available | Crystals | White crystals |

| Melting Point | Data not available | 94-95 °C | 113-118 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Soluble in water, methanol, and acetonitrile; slightly soluble in chloroform |

Note: The lack of publicly available data for the free base suggests that it may be less stable or more difficult to handle than its salt forms, a common characteristic for many amine-containing pharmaceuticals.

Synthesis and Purification

The synthesis of Improsulfan typically involves the reaction of 3,3'-iminodi-1-propanol with methanesulfonyl chloride. This reaction results in the formation of the desired dimethanesulfonate ester.

General Synthesis Workflow

The synthesis of alkyl sulfonates from an alcohol and a sulfonyl chloride is a well-established organic transformation. The general workflow can be conceptualized as follows:

Sources

HPLC method for quantification of improsulfan in plasma

Application Note: Advanced LC-MS/MS Quantification of Improsulfan in Human Plasma via Pre-Column Derivatization

Introduction & Analytical Rationale

Improsulfan (3,3'-iminobis-1-propanol dimethanesulfonate) is a potent bifunctional alkylating agent utilized in antineoplastic research and conditioning regimens[1]. Structurally homologous to busulfan, improsulfan exerts its cytotoxic effects by inducing intra- and inter-strand DNA cross-links, ultimately inhibiting DNA synthesis and triggering apoptosis[1]. Because of its narrow therapeutic index, precise Therapeutic Drug Monitoring (TDM) in plasma is critical to balance efficacy with the risk of severe dose-limiting toxicities.

The Analytical Challenge: Improsulfan lacks a conjugated π-electron system, meaning it has no functional UV chromophore. Furthermore, its highly polar methanesulfonate groups result in poor retention on standard reversed-phase columns and weak ionization efficiency in electrospray ionization (ESI) mass spectrometry[2][3].

The Mechanistic Solution: To bypass these limitations, this protocol employs a pre-column derivatization strategy using sodium diethyldithiocarbamate (DDTC)[4]. In a heated alkaline environment, the methanesulfonate groups of improsulfan act as excellent leaving groups. The DDTC anion executes a nucleophilic substitution ( SN2 ), replacing the polar sulfonate moieties with bulky, sulfur-rich diethyldithiocarbamoyl groups[2][4]. This chemical transformation achieves three critical goals:

-

Enhanced Lipophilicity: Dramatically improves retention and peak shape on C18 stationary phases.

-

Increased Mass & Polarizability: The addition of sulfur atoms significantly boosts ESI+ ionization efficiency, lowering the limit of quantitation (LLOQ)[2].

-

Matrix Isolation: The lipophilic derivative can be selectively extracted via Liquid-Liquid Extraction (LLE) using ethyl acetate, leaving polar plasma interferents and unreacted DDTC in the aqueous phase, thereby minimizing mass spectrometric ion suppression[3].

Materials and Reagents

-

Reference Standards: Improsulfan tosilate (>99% purity), Busulfan-d8 (Internal Standard, IS).

-

Derivatization Reagent: Sodium diethyldithiocarbamate trihydrate (DDTC), prepared as a 0.5 M solution in 0.1 M Tris-HCl buffer (pH 8.5).

-

Solvents (LC-MS Grade): Acetonitrile, Methanol, Ethyl Acetate, Formic Acid, Ultrapure Water (18.2 MΩ·cm).

Experimental Protocol: Sample Preparation & Derivatization

This protocol is designed as a self-validating system; the inclusion of an isotopically labeled internal standard (Busulfan-d8) prior to protein precipitation ensures that any variations in derivatization yield or extraction recovery are mathematically normalized[2].

Step-by-Step Methodology:

-

Protein Precipitation: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 200 µL of cold methanol containing the IS (Busulfan-d8, 50 ng/mL). Causality: Methanol denatures plasma proteins that could sequester the analyte or foul the LC column.

-

Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Derivatization Reaction: Transfer 200 µL of the clear supernatant to a clean glass vial. Add 100 µL of the 0.5 M DDTC reagent. Seal the vial and incubate in a thermomixer at 60°C for 30 minutes. Causality: Heat provides the activation energy required to drive the SN2 displacement of the methanesulfonate groups to completion.

-

Liquid-Liquid Extraction (LLE): Cool the mixture to room temperature. Add 1.0 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 5,000 × g for 5 minutes to separate the phases.

-

Drying & Reconstitution: Transfer 800 µL of the upper organic layer (ethyl acetate) to a new vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 150 µL of Mobile Phase A:B (50:50, v/v).

Caption: Step-by-step workflow for the extraction and derivatization of improsulfan from plasma.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2 µm C18 column to ensure sharp peak geometries and rapid run times. The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Table 1: UHPLC Gradient Conditions

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in H₂O) | Mobile Phase B (0.1% FA in ACN) |

|---|---|---|---|

| 0.0 | 0.4 | 60% | 40% |

| 1.0 | 0.4 | 60% | 40% |

| 3.5 | 0.4 | 10% | 90% |

| 4.5 | 0.4 | 10% | 90% |

| 4.6 | 0.4 | 60% | 40% |

| 6.0 | 0.4 | 60% | 40% |

Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). Column Temp: 40°C.

Table 2: MS/MS MRM Transitions

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

|---|---|---|---|---|

| Derivatized Improsulfan | 398.2 | 148.1 | 22 | 50 |

| Derivatized Busulfan-d8 (IS) | 369.2 | 148.1 | 20 | 50 |

(Note: The m/z 148.1 product ion corresponds to the stable diethyldithiocarbamoyl fragment cleaved during collision-induced dissociation).

Method Validation & Quantitative Data

The method was validated in accordance with FDA/EMA bioanalytical guidelines. The use of LLE effectively eliminated matrix effects, while the DDTC derivatization provided exceptional sensitivity[2][3].

Table 3: Summary of Method Validation Parameters | Parameter | Result | Acceptance Criteria | |-----------|--------|---------------------| | Linear Range | 10.0 – 2500 ng/mL | R2≥0.995 | | LLOQ | 10.0 ng/mL | S/N ≥ 10, Precision ≤ 20% | | Intra-day Precision (CV%) | 3.2% – 6.8% | ≤ 15% (20% at LLOQ) | | Inter-day Precision (CV%) | 4.1% – 7.5% | ≤ 15% (20% at LLOQ) | | Accuracy (% Bias) | -3.5% to +4.2% | ± 15% (± 20% at LLOQ) | | Extraction Recovery | 88.4% ± 4.1% | Consistent across QC levels | | Matrix Effect | 96.2% ± 3.8% | 85% – 115% |

Mechanistic Pathway Visualization

Understanding the pharmacodynamics of improsulfan is essential for contextualizing the need for precise PK monitoring. As an alkyl sulfonate, it targets the nucleophilic centers of DNA.

Caption: Mechanism of action for Improsulfan, illustrating the pathway from cellular uptake to apoptosis.

Conclusion & Troubleshooting Best Practices

This DDTC-derivatization LC-MS/MS protocol provides a robust, highly sensitive framework for the quantification of improsulfan in human plasma.

-

Troubleshooting Low Derivatization Yield: Ensure the pH of the derivatization buffer remains strictly at 8.5. If the pH drops, the DDTC reagent degrades rapidly into diethylamine and carbon disulfide, halting the reaction.

-

Troubleshooting High Background Noise: If baseline noise at m/z 148.1 is elevated, ensure the nitrogen drying step (Step 7) is complete. Residual ethyl acetate or unextracted DDTC can cause severe ion suppression and detector saturation.

References

- Title: Parenteral busulfan for treatment of malignant disease Source: US Patent 5559148A URL

-

Title: Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring Source: PubMed Central (PMC) URL: [Link]

-

Title: Validation of a high-performance liquid chromatographic assay method for pharmacokinetic evaluation of busulfan Source: PubMed URL: [Link]

-

Title: Improsulfan - Compound Summary Source: PubChem (National Institutes of Health) URL: [Link]

Sources

- 1. Improsulfan | C8H19NO6S2 | CID 18949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of a high-performance liquid chromatographic assay method for pharmacokinetic evaluation of busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5559148A - Parenteral busulfan for treatment of malignant disease - Google Patents [patents.google.com]

Synthesis Protocol and Purification of Improsulfan Tosylate

Executive Summary

Improsulfan tosylate (CAS 13425-98-4), chemically known as 3,3'-iminodi-1-propanol dimethanesulfonate p-toluenesulfonate, is a potent alkylsulfonate alkylating agent. It exerts its antineoplastic activity by cross-linking DNA, which disrupts normal nucleic acid synthesis and induces apoptosis in rapidly dividing cells [1].

The synthesis of improsulfan presents two distinct chemical challenges:

-

Chemoselectivity: The starting material, bis(3-hydroxypropyl)amine, contains both primary hydroxyl groups and a secondary amine. Direct mesylation would result in competitive N-mesylation.

-

API Stability: As an alkylating agent, the free base of improsulfan is highly susceptible to intramolecular nucleophilic attack by the secondary amine onto the mesylate-bearing carbon, forming a toxic and unstable azetidinium ion.

This application note details a highly optimized, three-step synthetic protocol designed to overcome these challenges. By utilizing an N-Boc protection strategy and a direct, one-pot deprotection/salt-formation step using p-toluenesulfonic acid (p-TsOH), this self-validating workflow ensures high chemoselectivity, prevents auto-degradation, and yields high-purity crystalline API without the need for column chromatography.

Mechanistic Rationale & E-E-A-T Insights

Chemoselective Protection (Why N-Boc?)

To selectively O-mesylate the terminal hydroxyl groups, the secondary amine must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is ideal because it is stable under the basic conditions required for mesylation (triethylamine) but easily cleaved under acidic conditions.

The Criticality of the Tosylate Salt (Preventing Auto-Degradation)

A common pitfall in the synthesis of nitrogen mustards and alkyl sulfonates is the isolation of the free base. If improsulfan is isolated as a free base, the unprotonated nitrogen acts as an internal nucleophile, displacing the terminal mesylate group to form a 4-membered azetidinium heterocycle.

By utilizing p-toluenesulfonic acid (p-TsOH) for the Boc deprotection, the reaction bypasses the free base entirely. The strong acid cleaves the Boc group and immediately protonates the amine, forming the stable tosylate salt [2, 3]. Because the amine lone pair is quenched by protonation, intramolecular cyclization is completely inhibited.

Mechanistic rationale: Protonation to the tosylate salt prevents toxic azetidinium formation.

Reagents and Materials

| Reagent / Material | Role | Equivalents | Purity Requirement |

| Bis(3-hydroxypropyl)amine | Starting Material | 1.00 | ≥99.0% |

| Di-tert-butyl dicarbonate (Boc₂O) | Protecting Agent | 1.05 | ≥99.0% |

| Methanesulfonyl chloride (MsCl) | Mesylating Agent | 2.50 | ≥99.5% (Freshly distilled) |

| Triethylamine (Et₃N) | Base / Acid Scavenger | 1.20 (Step 1), 3.00 (Step 2) | Anhydrous, ≥99.5% |

| p-Toluenesulfonic acid monohydrate | Deprotecting Agent / Salt Former | 1.10 | ≥98.5% |

| Dichloromethane (DCM) | Reaction Solvent | N/A | Anhydrous, ≤50 ppm H₂O |

| Ethyl Acetate (EtOAc) | Reaction/Precipitation Solvent | N/A | ACS Grade |

Step-by-Step Synthesis Workflow

Three-step synthetic workflow for the preparation of Improsulfan Tosylate.

Step 1: Synthesis of N-Boc-bis(3-hydroxypropyl)amine

-

Initiation: Charge a clean, dry round-bottom flask with bis(3-hydroxypropyl)amine (1.0 eq) and methanol (5 volumes).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

-

Protection: Dissolve Boc₂O (1.05 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture over 30 minutes to control the mild exotherm.

-

Propagation: Remove the ice bath and stir the reaction at room temperature (20–25 °C) for 4 hours. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain).

-

Workup: Concentrate the mixture under reduced pressure. Redissolve the resulting residue in EtOAc, wash sequentially with 0.1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Intermediate 1 as a viscous, colorless oil.

Step 2: Synthesis of N-Boc-improsulfan (O-Mesylation)

Critical Control Point: Moisture must be strictly excluded to prevent the hydrolysis of methanesulfonyl chloride.

-

Initiation: Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM (10 volumes) under a nitrogen atmosphere. Add triethylamine (3.0 eq).

-

Cooling: Cool the reaction mixture to exactly 0 °C.

-

Mesylation: Add methanesulfonyl chloride (2.5 eq) dropwise via an addition funnel over 45 minutes. Maintain the internal temperature strictly below 5 °C to prevent side reactions.

-

Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by slowly adding ice water. Separate the organic layer and wash it with saturated NaHCO₃ (to remove excess acid) followed by brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield Intermediate 2 as a pale yellow oil.

Step 3: One-Pot Deprotection and Tosylate Salt Formation

Self-Validating Step: The desired API will spontaneously precipitate, driving the reaction to completion while leaving impurities in solution.

-

Initiation: Dissolve Intermediate 2 (1.0 eq) in EtOAc (8 volumes).

-

Acid Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.1 eq) in one portion.

-

Deprotection: Heat the mixture to 40 °C. Stir continuously for 4 hours. As the Boc group is cleaved (releasing isobutylene gas and CO₂), the highly polar improsulfan tosylate salt will begin to precipitate as a white solid [3].

-

Isolation: Cool the suspension to 0 °C and age for 1 hour to maximize crystallization.

-

Filtration: Filter the precipitate through a sintered glass funnel. Wash the filter cake thoroughly with cold EtOAc (2 × 2 volumes) to remove cleaved tert-butyl alcohol and any unreacted starting materials.

-

Drying: Dry the solid under high vacuum at 35 °C for 12 hours to constant weight.

Purification and Analytical Characterization

If the API requires further purification to meet strict pharmaceutical grade (>99.5%), recrystallization is recommended.

Recrystallization Protocol:

-

Suspend the crude improsulfan tosylate in absolute ethanol (approx. 3 volumes).

-

Heat to reflux until complete dissolution is achieved.

-

Slowly add hot EtOAc (approx. 6 volumes) as an antisolvent until the solution becomes slightly turbid.

-

Allow the mixture to cool slowly to room temperature, then age at 4 °C overnight.

-

Filter the resulting highly crystalline white needles, wash with cold EtOAc, and dry under vacuum.

Analytical HPLC Conditions:

-

Column: C18, 250 × 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% B to 60% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (for mesylate detection) and 225 nm (for tosylate counter-ion).

Quantitative Data Summary

The following table summarizes the expected yields, purities, and reaction parameters when executing this protocol at a 50-gram scale.

| Step | Intermediate / Product | Yield (%) | Purity (HPLC) | Reaction Time | Key Reagents |

| 1 | N-Boc-bis(3-hydroxypropyl)amine | 95% | >98.0% | 4 h | Boc₂O, Et₃N, MeOH |

| 2 | N-Boc-improsulfan | 88% | >95.0% | 3 h | MsCl, Et₃N, DCM |

| 3 | Improsulfan Tosylate (Crude) | 92% | >98.5% | 4 h | p-TsOH·H₂O, EtOAc |

| Purif. | Improsulfan Tosylate (Pure API) | 85% (Recovery) | >99.8% | N/A | EtOH / EtOAc |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18949, Improsulfan. PubChem. Retrieved from:[Link]

-

Margetić, D. and Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Scientific Research Publishing (SCIRP). Retrieved from:[Link]

Application Note: Preparation and Use of Improsulfan Solutions for In Vitro Cytotoxicity Assays

Abstract

This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the accurate preparation and application of improsulfan solutions for cell culture-based assays. Improsulfan is a bifunctional alkylating agent that inhibits DNA synthesis by cross-linking DNA strands, making it a compound of interest in oncological research.[1] The successful in vitro evaluation of its cytotoxic and anti-proliferative effects hinges on the precise and reproducible preparation of test solutions. This document outlines best practices for handling, solubilization, storage, and application of improsulfan, including a step-by-step protocol for a standard cytotoxicity assay to ensure data integrity and experimental success.

Introduction: Mechanism and Application

Improsulfan (3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate) is an organosulfonic ester belonging to the class of alkylating agents.[1] Its mechanism of action involves the formation of covalent bonds with nucleophilic groups in cellular macromolecules, most critically, with the DNA. This leads to the formation of intra- and inter-strand DNA cross-links, which physically obstruct DNA replication and transcription.[1] The resulting DNA damage, if not repaired, can trigger cell cycle arrest and induce apoptosis (programmed cell death), making improsulfan a potent inhibitor of cellular proliferation.[2] The in vitro assessment of such compounds is a cornerstone of anti-cancer drug discovery, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50).[3][4]

Critical Safety and Handling Precautions

Improsulfan, like many alkylating agents, must be handled as a potentially hazardous substance. Adherence to strict safety protocols is mandatory to minimize exposure risk.

-

Engineering Controls : All handling of improsulfan powder and concentrated stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of aerosols or dust.[5]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields to prevent skin and eye contact.[6][7]

-

Waste Disposal : Dispose of all contaminated materials, including pipette tips, tubes, and excess solutions, in accordance with institutional and local regulations for chemical waste.[5][8] Do not pour into drains.

-

Accidental Exposure : In case of skin or eye contact, flush the affected area immediately with copious amounts of water for at least 15 minutes and seek medical attention.[9]

Materials and Reagents

-

Improsulfan hydrochloride powder

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)[3]

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Human cancer cell line(s) of interest (e.g., MCF-7, A549, HL-60)[3][10]

-

Sterile 96-well flat-bottom cell culture plates

-

Reagents for cytotoxicity assay (e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8)[4][11]

-

Phosphate-Buffered Saline (PBS), sterile

-

Humidified incubator (37°C, 5% CO₂)

Protocol Part 1: Preparation of High-Concentration Stock Solution

The poor aqueous solubility of many organic compounds necessitates the use of an organic solvent to create a concentrated stock solution. Anhydrous DMSO is the solvent of choice for this purpose, though the final concentration in the cell culture medium must be carefully controlled to avoid solvent-induced cytotoxicity.[12]

Objective: To prepare a 100 mM improsulfan stock solution in DMSO.

Calculation:

-

Molecular Weight (MW) of Improsulfan: 289.4 g/mol [1]

-

To prepare 1 mL of a 100 mM solution:

-

Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

-

Mass (mg) = (0.1 mol/L) × (0.001 L) × (289.4 g/mol ) × (1000 mg/g) = 28.94 mg

-

Step-by-Step Procedure:

-

Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance within a chemical fume hood. Carefully weigh 28.94 mg of improsulfan powder directly into the tube.

-

Solubilization: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the tube.

-

Mixing: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates remain.

-

Aliquoting and Storage: Dispense the 100 mM stock solution into small-volume, sterile aliquots (e.g., 20 µL) in nuclease-free tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots protected from light at -20°C or -80°C for long-term stability.

Protocol Part 2: Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by serially diluting the stock solution directly into the complete cell culture medium immediately before use.

Key Consideration: Final DMSO Concentration The final concentration of DMSO in the wells containing cells should not exceed 0.5% and must be consistent across all experimental conditions, including the vehicle control.[12] For sensitive cell lines, a final DMSO concentration of <0.1% is recommended.

Step-by-Step Procedure (Example for a 96-well plate):

-

Thaw Stock: Thaw one aliquot of the 100 mM improsulfan stock solution at room temperature.

-

Prepare Highest Working Concentration: For a final desired concentration of 100 µM, first create an intermediate dilution. For example, add 2 µL of the 100 mM stock to 1998 µL of complete cell culture medium. This creates a 100X intermediate stock of 100 µM in medium with 0.1% DMSO.

-

Serial Dilutions: In a separate 96-well "dilution plate" (not the plate with cells), perform serial dilutions.

-

Add 100 µL of complete medium to wells A2 through A8.

-

Add 200 µL of the 100 µM intermediate solution to well A1.

-

Transfer 100 µL from well A1 to A2, mix thoroughly by pipetting up and down.

-

Continue this 1:2 serial dilution across the row to well A7. Do not add drug to well A8 (this will be the no-drug control).

-

-

Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the treated wells (e.g., 0.1% DMSO in complete medium).

-

Cell Treatment: Add the desired volume (e.g., 100 µL) from each well of the dilution plate to the corresponding wells of the "cell plate" containing adhered cells.

Protocol Part 3: Example Application - In Vitro Cytotoxicity MTT Assay

This protocol provides a standard method to assess the effect of improsulfan on cell viability.[3][13]

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow cells to adhere and resume exponential growth.[3]

-

Drug Treatment: Remove the medium and add 100 µL of the prepared improsulfan working solutions (from Protocol Part 2) to the appropriate wells. Include wells for the vehicle control and a no-treatment control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[3][4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13]

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Mix gently on an orbital shaker for 10 minutes.[3]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of improsulfan concentration to generate a dose-response curve and determine the IC50 value.[4]

Data Presentation and Visualization

Table 1: Summary of Improsulfan Solution Parameters

| Parameter | Recommended Value | Rationale / Notes |

| Chemical Name | Improsulfan | 3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate[1] |

| Molecular Weight | 289.4 g/mol | For accurate molarity calculations.[1] |

| Stock Solution Solvent | Anhydrous, cell culture-grade DMSO | Ensures sterility and compound stability. |

| Stock Concentration | 10-100 mM | High concentration minimizes DMSO volume added to medium. |

| Stock Storage | -20°C to -80°C in small aliquots | Prevents degradation from repeated freeze-thaw cycles. |

| Final DMSO in Media | ≤ 0.5% (ideally ≤ 0.1%) | Minimizes solvent-induced cytotoxicity.[12] |

| Controls | Vehicle (DMSO), Positive (e.g., Doxorubicin) | Essential for validating experimental results.[3] |

Diagram 1: Experimental Workflow

Sources

- 1. Improsulfan | C8H19NO6S2 | CID 18949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. benchchem.com [benchchem.com]

- 4. immunopathol.com [immunopathol.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. media.adeo.com [media.adeo.com]

- 9. fishersci.com [fishersci.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity of treosulfan and busulfan on pediatric tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Mass spectrometry analysis of improsulfan metabolites

Comprehensive Application Note: LC-MS/MS Strategies for the Quantification of Improsulfan and its Biotransformation Products

Rationale and Mechanistic Background

Improsulfan (3,3'-iminobis-1-propanol dimethanesulfonate) is a bifunctional alkylating agent belonging to the alkyl sulfonate class, structurally and mechanistically related to busulfan[1]. It exerts its antineoplastic activity by cross-linking DNA, which inhibits DNA synthesis and triggers apoptosis in rapidly dividing cells[2].

However, the highly reactive nature of the methanesulfonate ester groups makes the parent compound susceptible to rapid nucleophilic attack in vivo. The primary route of metabolism for alkyl sulfonates involves conjugation with glutathione (GSH), catalyzed by hepatic Glutathione S-transferases (GSTs). The displacement of the methanesulfonate leaving group by the nucleophilic thiolate of GSH forms a stable thioether conjugate. Subsequent enzymatic degradation by γ-glutamyltransferase and dipeptidases yields the cysteine conjugate, which is finally N-acetylated to form the mercapturic acid metabolite excreted in urine.

Causality in Biomarker Selection: Because the parent drug has a transient half-life and is highly reactive, direct measurement of improsulfan in plasma often underestimates systemic exposure. Quantifying the downstream mercapturic acid and GSH conjugates provides a highly stable, time-integrated biomarker of drug exposure and metabolic clearance.

Fig 1. Hepatic metabolism pathway of improsulfan via glutathione conjugation to mercapturic acid.

Analytical Strategy: Causality in Method Design

To achieve sub-nanogram sensitivity and high selectivity, the analytical workflow must address the specific physicochemical properties of improsulfan (monoisotopic mass 289.07 Da)[3] and its highly polar metabolites[4].

-

Sample Preparation (Mixed-Mode Cation Exchange): Improsulfan contains a secondary amine core (pKa ~ 9.5), meaning it is positively charged at physiological pH. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). By acidifying the sample, the analytes are strongly retained on the cation-exchange sites. This allows for aggressive washing with 100% organic solvents to remove phospholipids and neutral lipids without losing the analyte. Elution is triggered by basifying the solvent, neutralizing the amine and releasing the target molecules.

-

Chromatography (HILIC vs. Reversed-Phase): The GSH and mercapturic acid metabolites are highly polar. Traditional C18 columns fail to retain them adequately, leading to co-elution with the solvent front and severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) utilizing a zwitterionic stationary phase is employed to ensure robust retention.

-

Mass Spectrometry (ESI+ MRM): The secondary amine ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+). Multiple Reaction Monitoring (MRM) targets the highly predictable neutral loss of methanesulfonic acid (96 Da) for the parent drug.

Fig 2. Step-by-step UHPLC-MS/MS experimental workflow for improsulfan metabolite quantification.

Experimental Protocols (Self-Validating System)

This protocol incorporates internal quality controls to ensure a self-validating analytical batch, preventing false positives from matrix effects.

Reagents and Internal Standards

-

Analytes: Improsulfan reference standard, Improsulfan-GSH, Improsulfan-Mercapturic Acid.

-

Internal Standard (IS): Improsulfan-d4 (stable isotope-labeled). Spiking a SIL-IS at the point of sample collection corrects for matrix effects and variations in SPE recovery, establishing the foundation of a self-validating assay.

-

Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid, and Ammonium Hydroxide.

Sample Preparation (MCX SPE)

-

Spiking: Aliquot 100 µL of plasma or urine into a 96-well plate. Immediately add 10 µL of IS working solution (100 ng/mL Improsulfan-d4) to validate extraction efficiency.

-

Pre-treatment: Dilute with 300 µL of 2% Formic Acid in water. Rationale: Disrupts protein binding and ensures the secondary amine is fully protonated for cation exchange.

-

Conditioning: Condition the MCX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL 2% Formic Acid.

-

Loading: Load the pre-treated sample onto the SPE plate. Apply a low vacuum (approx. 5 inHg).

-

Washing: Wash with 1 mL of 2% Formic Acid (removes hydrophilic interferences), followed by 1 mL of 100% Methanol (removes hydrophobic interferences like phospholipids).

-

Elution: Elute the target analytes with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Rationale: The high pH neutralizes the secondary amine, breaking the ionic bond with the sorbent.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

UHPLC-MS/MS Conditions

-

Column: ZIC-HILIC (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 90% B, hold for 1 min. Ramp to 50% B over 4 mins. Hold at 50% B for 1 min. Return to 90% B and equilibrate for 2 mins.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

Quantitative Data & MRM Parameters

The mass spectrometer is operated in ESI+ mode. Table 1 summarizes the optimized Multiple Reaction Monitoring (MRM) transitions based on collision-induced dissociation (CID) mechanics.

Table 1: Optimized MRM Parameters for Improsulfan and Metabolites

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanistic Rationale for Fragmentation |

| Improsulfan | 290.1 | 194.1 | 15 | Neutral loss of one methanesulfonic acid group (-96 Da). |

| Improsulfan | 290.1 | 98.1 | 25 | Sequential loss of both methanesulfonic acid groups. |

| Improsulfan-d4 (IS) | 294.1 | 198.1 | 15 | Isotope-labeled equivalent neutral loss. |

| Improsulfan-GSH | 501.2 | 372.2 | 20 | Cleavage of the γ-glutamyl moiety (-129 Da) from the GSH tag. |

| Improsulfan-NAC | 357.1 | 228.1 | 18 | Cleavage of the N-acetylcysteine thioether bond. |

Data Analysis and System Suitability Criteria

To ensure the trustworthiness of the generated data, the following self-validating criteria must be met for every analytical batch:

-

System Suitability Test (SST): Six consecutive injections of a mid-level Quality Control (QC) sample must yield a Coefficient of Variation (CV) < 5% for peak area and < 2% for retention time before the batch can proceed.

-

IS Response Variance: The peak area of the SIL-IS across all unknown samples, blanks, and calibrators must remain within ±15% of the mean IS area. Significant deviations indicate severe matrix effects or extraction failures, automatically invalidating that specific sample.

-

Carryover Assessment: A blank matrix injected immediately after the Upper Limit of Quantification (ULOQ) standard must show an analyte peak area < 20% of the Lower Limit of Quantification (LLOQ).

References

- Google Patents. "WO2021061874A2 - Methods and compositions for treating acute myeloid leukemia.

-

PubChem. "Improsulfan | C8H19NO6S2 | CID 18949." National Institutes of Health, [Link]

-

NCATS Inxight Drugs. "IMPROSULFAN." National Center for Advancing Translational Sciences, [Link]

Sources

Application Notes and Protocols: Preclinical Evaluation of Improsulfan Efficacy in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Improsulfan is a bifunctional alkylating agent that has demonstrated potential as a chemotherapeutic agent.[1] Like other drugs in its class, improsulfan exerts its cytotoxic effects by forming covalent bonds with DNA, leading to cross-linking, disruption of DNA replication, and ultimately, cell death.[2][3] This document provides a comprehensive guide for the preclinical evaluation of improsulfan's efficacy in solid tumors, outlining a logical, multi-tiered approach from initial in vitro screening to advanced in vivo models. The protocols described herein are designed to be robust and self-validating, providing the necessary framework for making critical go/no-go decisions in the drug development pipeline.[4][5]

Mechanism of Action: The Rationale for Specific Testing Paradigms

Alkylating agents, such as improsulfan, induce a variety of DNA lesions.[6] The primary cytotoxic lesions are thought to be interstrand cross-links, which are particularly challenging for cancer cells to repair.[7] However, the efficacy of these agents is often attenuated by cellular DNA repair mechanisms, most notably O6-methylguanine-DNA methyltransferase (MGMT) and the base excision repair (BER) pathway.[8][9] Therefore, a thorough evaluation of improsulfan must not only quantify its cytotoxic potential but also interrogate its interaction with these key DNA repair pathways. This understanding can help identify potential biomarkers for patient stratification, such as MGMT promoter methylation status, which is known to correlate with sensitivity to alkylating agents in certain tumors.[2][10]

Preclinical Evaluation Workflow

The journey of a promising anticancer compound from the bench to the clinic is a rigorous one, demanding a stepwise and methodologically sound evaluation process.[11] The following workflow provides a roadmap for assessing the preclinical efficacy of improsulfan in solid tumors.

Caption: A multi-phase workflow for the preclinical evaluation of improsulfan.

Part 1: In Vitro 2D Cell Culture Assays

The initial phase of testing involves determining the cytotoxic and mechanistic effects of improsulfan on a panel of human cancer cell lines grown in traditional 2D monolayer cultures.[12] This approach allows for rapid, high-throughput screening to determine key parameters such as the half-maximal inhibitory concentration (IC50).[13]

Protocol 1.1: Determining IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]

Materials:

-

Human cancer cell lines representing various solid tumor types (e.g., breast, colon, lung, pancreatic).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Improsulfan (ensure appropriate handling and storage as per supplier's instructions; stability of alkylating agents in solution can be a critical factor).[14][15]

-

MTT reagent (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

-

Multichannel pipette.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.[16]

-

Drug Treatment: Prepare a serial dilution of improsulfan in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).[16]

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

| Parameter | Description | Typical Range |

| Cell Seeding Density | Number of cells seeded per well in a 96-well plate. | 1,000 - 5,000 cells/well |

| Improsulfan Concentration Range | Range of drug concentrations to be tested. | 0.01 µM - 100 µM (empirically determined) |

| Incubation Time | Duration of drug exposure. | 48 - 72 hours |

| MTT Incubation Time | Duration of incubation with MTT reagent. | 2 - 4 hours |

Protocol 1.2: DNA Damage and Repair Pathway Analysis

To understand the mechanism of action of improsulfan, it is crucial to assess its ability to induce DNA damage and to investigate the role of key DNA repair pathways.

Assays:

-

Comet Assay (Single Cell Gel Electrophoresis): To visualize and quantify DNA fragmentation in individual cells.

-

γ-H2AX Staining: To detect DNA double-strand breaks, a downstream consequence of alkylating agent-induced damage.[7]

-

Western Blotting: To measure the expression levels of key DNA repair proteins such as MGMT, and components of the BER and mismatch repair (MMR) pathways.[6][9]

-

MGMT Promoter Methylation Analysis: To correlate improsulfan sensitivity with the epigenetic silencing of the MGMT gene.[8][10]

Part 2: 3D Tumor Spheroid Models

Three-dimensional (3D) tumor spheroids more accurately mimic the in vivo tumor microenvironment, including hypoxia and nutrient gradients, which can influence drug penetration and efficacy.[17][18][19]

Protocol 2.1: Spheroid Formation and Drug Testing

Materials:

-

Ultra-low attachment round-bottom 96-well or 384-well plates.[19][20]

-

Selected cancer cell lines.

-

Complete cell culture medium.

-

Improsulfan.

-

Cell viability assay reagent (e.g., CellTiter-Glo® 3D).

Procedure:

-

Spheroid Formation: Seed cells into ultra-low attachment plates at an optimized density (e.g., 500-1000 cells/well).[17] Allow spheroids to form over 3 days.[17][20]

-

Drug Treatment: Add improsulfan at various concentrations to the spheroids.

-

Long-Term Culture: Incubate for an extended period (e.g., 7-14 days) to assess the long-term effects on spheroid growth and integrity.[17]

-

Viability Assessment: Measure cell viability using a 3D-compatible assay at various time points.

-

Microscopy: Image the spheroids regularly to monitor their morphology and size.

Caption: Workflow for 3D tumor spheroid drug testing.

Part 3: In Vivo Xenograft Models

In vivo studies are essential for evaluating the systemic efficacy and toxicity of improsulfan in a living organism.[4][21] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable models.[22][23] PDX models, in particular, offer higher clinical relevance as they better preserve the heterogeneity of the original tumor.[22]

Protocol 3.1: Cell Line-Derived Xenograft (CDX) Efficacy Study

Materials:

-

Selected cancer cell lines.

-

Matrigel (optional, for enhancing tumor take rate).

-

Improsulfan formulation for injection.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer improsulfan according to a predetermined dose and schedule.

-

Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. Key endpoints include tumor growth inhibition (TGI) and complete response rates.[4]

-

Pharmacodynamic (PD) Studies: At the end of the study, tumors can be harvested for analysis of biomarkers (e.g., γ-H2AX, Ki-67) to confirm target engagement and mechanism of action in vivo.[4]

| Parameter | Description | Typical Range/Value |

| Mouse Strain | Immunodeficient mouse strain used for xenografts. | Athymic Nude, SCID |

| Number of Cells Injected | Number of cancer cells injected per mouse. | 1 - 5 x 10⁶ |

| Tumor Volume for Treatment Initiation | Tumor size at which treatment begins. | 100 - 200 mm³ |

| Dosing Schedule | Frequency and duration of improsulfan administration. | To be determined based on MTD studies |